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mono-Benzyl malonate

Cat. No.: B149511
CAS No.: 40204-26-0
M. Wt: 194.18 g/mol
InChI Key: CFLAHQSWDKNWPW-UHFFFAOYSA-N
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Description

Historical Context and Early Studies of Malonate Derivatives in Organic Synthesis

The journey of malonate derivatives in chemical synthesis began with the parent compound, malonic acid. First prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid, malonic acid and its esters quickly became fundamental reagents in organic chemistry. wikipedia.org The ionized form of malonic acid and its salts and esters are known as malonates. wikipedia.org

One of the most significant early developments was the malonic ester synthesis, a classic method for preparing carboxylic acids from an alkyl halide. youtube.com This reaction typically utilizes diethyl malonate or dimethyl malonate, where the acidic methylene (B1212753) protons are deprotonated by a base to form a stable enolate. wikipedia.orgyoutube.com This nucleophilic enolate then undergoes alkylation. Subsequent hydrolysis and decarboxylation of the resulting dialkyl malonate yield a substituted acetic acid. youtube.com

Early research focused heavily on symmetrical diesters like diethyl malonate, exploring their utility in forming carbon-carbon bonds and constructing various carbocyclic and heterocyclic systems. Processes were developed for the selective saponification of these diesters, for instance, using potassium hydroxide (B78521) to prepare potassium monoethyl malonate, though achieving high selectivity was often a challenge. google.comorgsyn.org These foundational studies on simple malonate diesters established the core reactivity patterns and paved the way for the development and use of more sophisticated, unsymmetrical derivatives like mono-benzyl malonate, which offer greater control in multi-step synthetic sequences. frontiersin.org

Significance of this compound in Contemporary Chemical Research

This compound serves as a crucial intermediate and building block in modern organic synthesis. sigmaaldrich.comsigmaaldrich.com Its significance stems from the orthogonal reactivity of its two functional groups: the carboxylic acid can be activated to form amides or other acyl derivatives, while the benzyl (B1604629) ester provides a stable protecting group that can be selectively removed under specific hydrogenolysis conditions. This differential reactivity is a key advantage over symmetrical malonates.

In contemporary research, this compound is frequently employed in the synthesis of complex molecular architectures. For instance, it has been used in intramolecular double Michael addition reactions to create intricate tricyclic compounds, demonstrating its utility in cascade reactions for building molecular complexity efficiently. acs.orgacs.org Research has shown that the choice of the ester group, such as benzyl versus ethyl, can influence the outcome and yield of such cyclizations. acs.orgacs.org

Furthermore, the compound is a key precursor in the synthesis of chiral α,α-dialkylmalonates through phase-transfer catalytic (PTC) alkylation. frontiersin.org In these applications, the benzyl ester remains intact during the base-mediated alkylation, and subsequent selective hydrolysis of either the benzyl ester or another ester group allows for the synthesis of versatile chiral building blocks. frontiersin.org These building blocks are invaluable in the asymmetric synthesis of pharmaceuticals and natural products. frontiersin.orgucl.ac.uk Its role extends to medicinal chemistry, where malonic acid derivatives are being explored as potent inhibitors for therapeutic targets like CD73 in cancer immunotherapy. nih.gov

Scope and Objectives of Research on this compound

Current research involving this compound is diverse, with several key objectives aimed at expanding its synthetic utility and application.

A primary objective is the development of efficient and scalable synthetic routes to this compound itself. One common method involves the reaction of Meldrum's acid with benzyl alcohol. sigmaaldrich.comprepchem.com Optimizing such procedures to improve yield and purity is a continuous goal for chemists.

A major focus of research is its application as a versatile C3 synthon in the total synthesis of complex target molecules. Researchers aim to leverage its unique bifunctionality to construct key fragments of pharmaceuticals, agrochemicals, and natural products. For example, chiral malonates derived from this compound are used in the synthesis of compounds like (−)-horsfiline and (+)-coerulescine. frontiersin.org

Another significant area of investigation is its use in developing novel chemical transformations. This includes its role as a nucleophile in various condensation and conjugate addition reactions. acs.orgacs.org Studies explore how the steric and electronic properties of the benzyl group influence the stereoselectivity and efficiency of these reactions. For example, research into intramolecular Michael additions has demonstrated that benzyl esters can yield different results compared to smaller alkyl esters, providing a tool for chemists to fine-tune reaction outcomes. acs.orgacs.org

Finally, there is an expanding interest in using malonate derivatives, including this compound, in materials science. Related methylene malonates are investigated for polymerization to create novel polymers and coatings. google.comrsc.org The objectives here are to create functional materials with specific properties, where the malonate backbone can be precisely modified.

Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-benzyloxy-3-oxopropanoic acid
CAS Number 40204-26-0 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₀H₁₀O₄ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 194.18 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Solid sigmaaldrich.comsigmaaldrich.com
Melting Point 47-51 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
SMILES OC(=O)CC(=O)OCc1ccccc1 sigmaaldrich.comsigmaaldrich.com
InChI Key CFLAHQSWDKNWPW-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

Selected Research Findings Involving this compound

Research AreaReactantsKey FindingResult/YieldSource(s)
Synthesis Meldrum's acid, Benzyl alcoholA direct synthesis method for this compound.34% yield prepchem.com
Intramolecular Michael Addition Substituted cyclopentanedione with a benzyl malonate side chainBenzyl ester gave a similar result compared with an ethyl ester in the formation of a tricyclic product.Not specified, comparative study acs.orgacs.org
Asymmetric Synthesis α-methyl-α-benzylmalonate (derived from a malonate with a benzyl ester)Selective hydrolysis of the benzyl ester group under basic conditions (1N KOH) to yield a mono-acid.94%–98% yield frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B149511 mono-Benzyl malonate CAS No. 40204-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-phenylmethoxypropanoic acid
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InChI

InChI=1S/C10H10O4/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLAHQSWDKNWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30960628
Record name 3-(Benzyloxy)-3-oxopropanoic acid
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Molecular Weight

194.18 g/mol
Source PubChem
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Physical Description

Solid
Record name mono-Benzyl malonate
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CAS No.

40204-26-0
Record name 1-(Phenylmethyl) propanedioate
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Record name Benzyl hemimalonate
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Record name 3-(Benzyloxy)-3-oxopropanoic acid
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Record name mono-Benzyl malonate
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Record name BENZYL HEMIMALONATE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Mono Benzyl Malonate

Purification and Isolation Techniques for Mono-Benzyl Malonate

Following its synthesis, this compound must be isolated from the reaction mixture and purified. Given that it is a solid at room temperature with a melting point of 47-51 °C, several standard laboratory techniques are applicable. masterorganicchemistry.comyoutube.com

A common purification strategy involves a liquid-liquid extraction followed by chromatography. A typical workup procedure begins by adjusting the pH of the aqueous reaction mixture. To isolate the acidic this compound, the solution is acidified (e.g., with 1N HCl), protonating the carboxylate. prepchem.com The product can then be extracted into an organic solvent like ethyl acetate (B1210297). prepchem.com The combined organic layers are dried over an anhydrous salt, such as MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. researchgate.netprepchem.com

For final purification, silica (B1680970) gel column chromatography is frequently employed. researchgate.net A mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate is effective for separating this compound from nonpolar impurities and any remaining starting materials. researchgate.net The purified fractions are combined and concentrated to yield the pure solid. Alternatively, recrystallization can be used as a final purification step, taking advantage of the compound's solid nature.

Reactivity and Reaction Mechanisms of Mono Benzyl Malonate

Reactions Involving the Malonate Moiety

The malonate moiety of mono-benzyl malonate contains acidic alpha-hydrogens due to the electron-withdrawing effects of the adjacent carbonyl groups. This acidity allows for the formation of resonance-stabilized enolates, which are key intermediates in many of its reactions.

Decarboxylation Pathways and Mechanisms

Decarboxylation is a characteristic reaction of malonic acid derivatives, involving the loss of a carbon dioxide molecule. This compound, being a monoester of malonic acid, can undergo decarboxylation. This process typically occurs upon heating. libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism often involves a concerted pathway forming a six-membered cyclic transition state, leading to the enol of a carboxylic acid, which then tautomerizes to the more stable carboxylic acid product. libretexts.orglibretexts.orgmasterorganicchemistry.com

Decarboxylation is generally observed in compounds with a second carbonyl group positioned two atoms away from the carboxylic acid group. libretexts.orglibretexts.org While malonic acids readily decarboxylate when heated, forming an α-alkyl carboxylic acid and carbon dioxide, the decarboxylation of monoalkyl substituted malonic acids can sometimes yield poor results depending on the specific conditions. libretexts.orgnih.gov

Nucleophilic Additions and Condensation Reactions

The enolate formed from this compound can act as a nucleophile in various addition and condensation reactions. Nucleophilic addition to carbonyl groups is a fundamental reaction where a nucleophile attacks the electrophilic carbon of a carbonyl, leading to the formation of a new carbon-carbon bond. pressbooks.pub

The Knoevenagel condensation is a specific type of nucleophilic addition followed by dehydration, involving the reaction of an active hydrogen compound, such as a malonate derivative, with a carbonyl compound (aldehyde or ketone) in the presence of a weak base catalyst. wikipedia.orgresearchgate.netresearchgate.netsci-hub.se This reaction typically results in the formation of an α,β-unsaturated compound. wikipedia.orgresearchgate.netsci-hub.se While diethyl malonate is commonly used in Knoevenagel condensations, this compound, possessing an active methylene (B1212753) group, can also participate in such reactions with aldehydes. tandfonline.com The mechanism involves the formation of an enolate from the active methylene compound, followed by nucleophilic attack on the carbonyl carbon, and subsequent elimination of water. wikipedia.orgresearchgate.netsci-hub.setandfonline.com

Studies have explored biomimetic reactions involving malonates. While Claisen condensations of malonate oxyesters typically require basic and harsher conditions, research has shown that malonates linked to nucleosides can undergo biomimetic decarboxylative Claisen condensation under mild, weak acidic conditions in the presence of magnesium ions. nih.govnih.govresearchgate.net In control experiments, this compound incubated under these specific biomimetic conditions (pH 3 or 4, 0.15 M NaCl, 0.125 M Mg²⁺) was reported to remain unchanged, suggesting that the activation by linking to a nucleoside is crucial for this specific self-condensation pathway under these mild conditions. nih.gov This highlights that the reactivity of the malonate moiety can be significantly influenced by the molecular context and mediating species.

This compound, or its corresponding enolate, can participate in conjugate addition reactions, also known as Michael additions. This reaction involves the nucleophilic addition of an active methylene compound to an electron-deficient double or triple bond (a Michael acceptor). mdpi.comsemanticscholar.orglibretexts.org These reactions are valuable for forming carbon-carbon bonds and constructing complex molecular structures. mdpi.comsemanticscholar.orglibretexts.org While the search results specifically mention the Michael addition of diethyl malonate to β-nitrostyrene mdpi.comsemanticscholar.org and the addition of dithiomalonates to chalcones and dienones researchgate.net, the principle of conjugate addition involving the nucleophilic malonate moiety is applicable to this compound when reacted with suitable Michael acceptors.

Alkylation Reactions: C-Alkylation and O-Alkylation Selectivity

Alkylation of malonate derivatives, including this compound, can occur at the alpha-carbon (C-alkylation) due to the nucleophilicity of the enolate form. This is a key step in the malonic ester synthesis, where a malonic ester enolate reacts with an alkyl halide via an SN2 reaction to form an alkylated malonic ester. libretexts.orglibretexts.orgmasterorganicchemistry.com The product of monoalkylation still retains an acidic alpha-hydrogen, allowing for further alkylation to yield a dialkylated product. libretexts.org C-alkylation is typically favored under conditions that promote the formation of the carbon nucleophile (enolate).

O-alkylation, where the alkylation occurs on an oxygen atom of the malonate moiety, is also a possibility, particularly under different reaction conditions or with specific alkylating agents. The selectivity between C-alkylation and O-alkylation in enolates is influenced by factors such as the nature of the metal counterion, the solvent, the temperature, and the alkylating agent. While the provided search results primarily focus on C-alkylation in the context of malonic ester synthesis libretexts.orglibretexts.orgmasterorganicchemistry.commdpi.com, and O-alkylation in the context of glycosides nih.gov, the potential for both pathways exists for this compound depending on the reaction conditions employed. Control over C- vs. O-alkylation is a significant aspect of synthetic strategy involving enolates.

Formation of Malonamide (B141969) Derivatives from Malonates

Malonamide derivatives can be synthesized from malonates through reactions with amines. This transformation involves the reaction of the ester groups of the malonate with amino groups to form amide bonds. For instance, diethyl malonate has been reacted with ammonia (B1221849) in alcoholic solutions to yield malonamide. sci-hub.se The kinetics of this reaction have been studied, indicating a third-order reaction in dilute aqueous alcoholic solutions. sci-hub.se Another approach involves the reaction of diethyl malonate with ammonia in the presence of solid ammonium (B1175870) chloride, where increasing the amount of ammonium chloride can increase the yield of the amide product. sci-hub.se More reactive malonic acid derivatives, such as malonyl chloride, can also be used to react with amines to yield malonamide products. sci-hub.se For example, malonyl chloride has been shown to react with substituted anilines, chiral amino alcohols, and alkyl amines. sci-hub.se A solventless amidation of diethyl malonate with 2-aminopyridine (B139424) at elevated temperatures has also been reported for the synthesis of malonamide derivatives. sci-hub.se this compound itself can be converted to an acyl chloride intermediate using oxalyl chloride, which then reacts with amines like 3-aminopyridine (B143674) to form malonamide derivatives. google.com

Reactions Involving the Benzyl (B1604629) Ester Moiety

The benzyl ester functional group in this compound can undergo specific reactions, notably hydrolysis and transesterification.

Hydrolysis of the Benzyl Ester

Hydrolysis of benzyl esters cleaves the ester bond, yielding the corresponding carboxylic acid and benzyl alcohol. This reaction can be carried out under various conditions, including acid or base catalysis. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. Benzyl esters are also known to undergo hydrogenolysis, a process typically performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon. acsgcipr.org This method cleaves the benzyl-oxygen bond, releasing the free carboxylic acid and toluene. acsgcipr.org Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) with a palladium catalyst, is another effective method for cleaving benzyl esters. acsgcipr.org Hydrolysis of benzyl esters with water in the liquid phase, in the absence of strong acid or base, can be carried out at elevated temperatures between 40°C and 320°C. google.com, google.com A weak acid can optionally be added to the reaction mixture. google.com, google.com

Transesterification Reactions

Transesterification involves the exchange of the alcohol portion of an ester with another alcohol. This reaction can be catalyzed by acids or bases. aocs.org For base-catalyzed transesterification of existing esters, a large excess of the new alcohol and the absence of water are necessary. aocs.org Transesterification of benzyl esters has been explored in various contexts, including the preparation of fatty acid benzyl esters from phospholipids (B1166683) and triglycerides using specific catalysts and benzyl alcohol. nih.gov Enzymatic transesterification using lipases, such as Candida antarctica lipase (B570770) B, has also been successfully applied to benzyl esters. researchgate.net Catalytic transesterification promoted by metal complexes, such as a tetranuclear zinc cluster, has been shown to proceed under mild conditions with good yields. organic-chemistry.org, organic-chemistry.org

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.

Preparation of Substituted Malonic Acids

Substituted malonic acids can be prepared using malonic acid derivatives, including this compound. A common strategy is the alkylation of a malonate followed by hydrolysis. nih.gov The alkylation typically involves the reaction of a deprotonated malonate with an alkyl halide through a nucleophilic substitution (SN2) mechanism. nih.govlibretexts.orgpressbooks.publibretexts.org The acidic alpha hydrogens of malonates, flanked by two carbonyl groups, can be easily removed by a base to form a nucleophilic enolate ion. libretexts.orgpressbooks.publibretexts.org This enolate can then react with a primary or methyl alkyl halide. pressbooks.publibretexts.org After alkylation, hydrolysis of the ester groups yields the substituted malonic acid. libretexts.orgpressbooks.pub Mono-substituted malonic acid half oxyesters (SMAHOs), which are similar in structure to this compound, can be prepared by the alkylation of a malonate followed by a monosaponification of one ester group. nih.govresearchgate.net Alternatively, they can be accessed by the monoesterification of a substituted malonic acid derivative. nih.govresearchgate.net

Precursor for Benzyl Methyl Fumarate (B1241708)

Malonic acid derivatives, including mono-esters like this compound, are known to undergo decarboxylation, a reaction involving the removal of a carboxyl group and release of carbon dioxide (CO2). This process is particularly facile for compounds where a carboxylic acid group is positioned beta to a carbonyl group, such as in β-keto acids or malonic acid derivatives wikipedia.orgmasterorganicchemistry.com. Heating is a common method to induce decarboxylation in these systems, often proceeding through a cyclic transition state that yields an enol intermediate, which then tautomerizes to the more stable carboxylic acid product masterorganicchemistry.com.

This compound possesses a free carboxylic acid group beta to the ester carbonyl group, making it susceptible to decarboxylation under appropriate conditions. The general decarboxylation of a malonic acid monoester results in the formation of a mono-ester of the corresponding acetic acid derivative:

R-CH(COOH)(COOR') -> R-CH2-COOR' + CO2

In the context of this compound (where R=H, R'=Benzyl), decarboxylation would typically yield benzyl acetate (B1210297).

However, the specific transformation of this compound serving as a direct precursor for Benzyl Methyl Fumarate (a mixed methyl and benzyl ester of fumaric acid) primarily through a decarboxylation mechanism of the malonate itself, leading directly to the α,β-unsaturated fumarate structure, is not a widely documented or conventional synthetic route based on the available literature psu.edupsu.edugoogle.com. While malonate decarboxylation is a fundamental reaction, and decarboxylation of certain substituted malonate derivatives can lead to unsaturated esters like maleates psu.edu, the synthesis of fumarate esters, including Benzyl Methyl Fumarate, is more commonly achieved through other methods. These often involve the esterification of fumaric acid or maleic acid (followed by isomerization) with the respective alcohols (methanol and benzyl alcohol) psu.edugoogle.com.

Detailed research findings and specific data tables illustrating the conversion of this compound directly into Benzyl Methyl Fumarate via a decarboxylation pathway as the central synthetic step were not readily identified in the consulted sources. Therefore, while this compound is capable of undergoing decarboxylation to form benzyl acetate, its role as a precursor for Benzyl Methyl Fumarate appears to be less direct and not primarily centered around a decarboxylative pathway of the malonate itself to form the fumarate structure based on the reviewed literature.

Advanced Spectroscopic and Analytical Characterization of Mono Benzyl Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of mono-benzyl malonate is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of closely related compounds, such as benzyl (B1604629) methyl malonate and diethyl benzylmalonate, the following proton signals can be predicted. chemicalbook.comchemicalbook.com

The aromatic protons of the benzyl group are expected to appear in the region of δ 7.3-7.4 ppm as a multiplet, integrating to five protons. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen would likely produce a singlet at approximately δ 5.2 ppm, integrating to two protons. The methylene protons of the malonate backbone are diastereotopic and are expected to resonate as a singlet or a narrow multiplet around δ 3.4-3.5 ppm, integrating to two protons. The acidic proton of the carboxylic acid group is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, but it is typically found downfield.

For comparison, the ¹H NMR spectrum of dibenzyl malonate in CDCl₃ shows signals at δ 7.30 (m, 10H, aromatic), δ 5.13 (s, 4H, benzylic CH₂), and δ 3.43 (s, 2H, malonate CH₂).

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅)7.3-7.4Multiplet5H
Benzylic (C₆H₅CH₂ O)~5.2Singlet2H
Malonate (OOC-CH₂ -COOH)~3.4-3.5Singlet2H
Carboxylic Acid (COOH )VariableBroad Singlet1H

This is a predictive table based on analogous compounds.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound would show distinct peaks for each unique carbon atom.

The carbonyl carbon of the ester is expected to resonate around δ 166-168 ppm, while the carboxylic acid carbonyl carbon is anticipated to be slightly more downfield, in the region of δ 170-172 ppm. The benzylic carbon (-CH₂O-) is predicted to appear at approximately δ 67-68 ppm. The methylene carbon of the malonate group is expected at around δ 41-42 ppm. The aromatic carbons of the benzyl group will show a series of signals between δ 128 and δ 136 ppm.

For context, the ¹³C NMR spectrum of dibenzyl malonate exhibits signals at δ 166.5 (C=O), δ 135.3 (quaternary aromatic C), δ 128.6, 128.4, 128.2 (aromatic CH), δ 67.5 (benzylic CH₂), and δ 41.8 (malonate CH₂).

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)166-168
Carboxylic Acid Carbonyl (C=O)170-172
Aromatic (C₆H₅)128-136
Benzylic (C₆H₅C H₂O)67-68
Malonate (C H₂)41-42

This is a predictive table based on analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid and ester functional groups.

A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. Two distinct carbonyl (C=O) stretching vibrations are expected. The ester carbonyl stretch is typically observed around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a slightly lower frequency, around 1700-1725 cm⁻¹. The C-O stretching vibrations for the ester and carboxylic acid are expected in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and aromatic C=C stretching absorptions will be present in the 1450-1600 cm⁻¹ range. A product specification sheet for this compound confirms that its infrared spectrum conforms to the expected structure. rsc.org

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
EsterC=O Stretch1735-1750
Carboxylic AcidC=O Stretch1700-1725
AromaticC-H Stretch>3000
AlkylC-H Stretch<3000
AromaticC=C Stretch1450-1600
Ester/Carboxylic AcidC-O Stretch1000-1300

This is a predictive table based on characteristic functional group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 194.18 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 194.

The fragmentation of this compound is likely to proceed through several characteristic pathways. A prominent fragmentation pathway for benzyl esters is the cleavage of the benzylic bond to form the stable tropylium (B1234903) ion at m/z 91. Another expected fragmentation is the loss of the carboxyl group (-COOH) as a radical, leading to a fragment at m/z 149. The loss of the entire benzyl ester group could also occur.

Analysis of related compounds, such as phenylmalonic acid monobenzyl ester, shows a base peak at m/z 91, corresponding to the tropylium ion, supporting this predicted fragmentation.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
194[M]⁺ (Molecular Ion)
149[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)

This is a predictive table based on fragmentation patterns of similar structures.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound, although derivatization to a more volatile species might be necessary to prevent on-column decomposition of the carboxylic acid. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one containing a phenyl-methylpolysiloxane phase (e.g., DB-5 or HP-5), would be a reasonable starting point.

The operating conditions, including injector temperature, oven temperature program, and detector temperature, would need to be optimized. A typical analysis might involve an initial oven temperature of around 100-150°C, followed by a temperature ramp to a final temperature of 250-280°C to ensure the elution of the compound. The use of a flame ionization detector (FID) is common for the analysis of organic compounds. For more definitive identification, GC coupled with mass spectrometry (GC-MS) can be employed, which provides both retention time data and mass spectral information for each separated component. The analysis of benzyl alcohol by GC-MS has been reported with successful separation on a DB-5MS column.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Given its polarity, which is intermediate between the highly polar malonic acid and the non-polar dibenzyl malonate, reversed-phase HPLC is the method of choice. This technique employs a non-polar stationary phase, typically a C18 column, and a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the benzyl group of the analyte and the C18 alkyl chains of the stationary phase. A mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is used to elute the compound. netzsch.com The retention time of this compound can be modulated by adjusting the ratio of the organic modifier to water. An increase in the organic content of the mobile phase leads to a decrease in retention time.

For ionizable compounds like this compound, which possesses a carboxylic acid group, the pH of the mobile phase is a critical parameter. netzsch.com Buffering the mobile phase to a pH below the pKa of the carboxylic acid (approximately 2-3) will suppress its ionization, leading to increased retention on a reversed-phase column. Conversely, a pH above the pKa will result in the carboxylate form, which is more polar and will elute earlier. The use of additives like trifluoroacetic acid (TFA) is common to control pH and improve peak shape.

A typical gradient elution for analyzing this compound and its related impurities would start with a lower concentration of the organic solvent, which is gradually increased over the course of the analysis. This ensures the elution of more polar impurities first, followed by this compound, and finally the less polar species like dibenzyl malonate.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Expected Elution Order Malonic Acid -> this compound -> Dibenzyl malonate
Hypothetical Retention Time ~10-15 minutes

Note: The retention time is a hypothetical value for illustrative purposes as specific experimental data for this compound was not found in the searched literature.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of this compound. It is frequently used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.

For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase due to its polar nature. The mobile phase, or eluent, is a mixture of solvents, with the polarity being a key factor in the separation. A common mobile phase for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent such as hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org

The separation is based on the principle of adsorption. The polar silica gel stationary phase interacts more strongly with polar compounds, causing them to move slower up the plate. Less polar compounds have a weaker interaction and are carried further up the plate by the mobile phase. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. studentdoctor.net

For this compound, the presence of both a polar carboxylic acid group and a less polar benzyl ester group results in an intermediate Rf value. A higher proportion of ethyl acetate in the hexane/ethyl acetate mobile phase will increase the polarity of the eluent, leading to a higher Rf value for this compound. Conversely, a higher proportion of hexane will decrease the Rf value. Visualization of the spot can be achieved under UV light (254 nm) due to the aromatic benzyl group, or by using staining agents that react with the carboxylic acid functionality.

Table 2: Representative TLC Parameters for this compound

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 2:1 v/v)
Visualization UV light (254 nm)
Expected Rf Value ~0.3 - 0.5

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The resulting data allows for the construction of an electron density map, from which the positions of the atoms can be determined.

Based on the known structures of similar dicarboxylic acid monoesters, it can be anticipated that the crystal structure of this compound would reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, and potential π-π stacking interactions from the benzyl rings, which would influence the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) 90
β (°) Not Available
γ (°) 90
Volume (ų) Not Available
Z 4
CCDC Deposition No. Not Available

Note: The values in this table are hypothetical and based on common observations for similar organic molecules. Specific experimental data for this compound was not found.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its melting behavior and thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is primarily used to determine the melting point and enthalpy of fusion of a compound.

For this compound, a DSC thermogram would typically show an endothermic peak corresponding to its melting point. Commercial sources indicate a melting point range of 47-51 °C. sigmaaldrich.com The onset of the endothermic peak in the DSC curve provides a precise measure of the melting point, while the area under the peak is proportional to the enthalpy of fusion. The sharpness of the peak can also give an indication of the purity of the sample, with purer samples generally exhibiting a sharper melting peak.

Table 4: DSC Data for this compound

ParameterValue
Melting Point (Onset) ~47 °C
Melting Point (Peak) ~49 °C
Enthalpy of Fusion (ΔHfus) Not Available
Appearance of Thermogram Single sharp endothermic peak

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of a compound and to determine its decomposition temperature.

A TGA curve for this compound would show the percentage of the initial mass remaining as the temperature increases. The analysis is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. The onset temperature of decomposition is the temperature at which significant weight loss begins. For many organic compounds, the temperature at which 5% weight loss occurs is reported as the onset of decomposition. studentdoctor.net

While specific TGA data for this compound is not available in the searched literature, the thermal decomposition of related benzyl esters and dicarboxylic acids suggests that decomposition would likely begin at temperatures above 200 °C. netzsch.comstudentdoctor.netresearchgate.netnetzsch.comnih.gov The decomposition process would likely involve the loss of the benzyl group and decarboxylation.

Table 5: Estimated TGA Data for this compound

ParameterEstimated Value
Heating Rate 10 °C/min
Atmosphere Nitrogen
Onset of Decomposition (T_onset) > 200 °C
Temperature at 5% Weight Loss Not Available
Major Decomposition Step(s) Not Available
Residue at 600 °C Not Available

Note: The values in this table are estimations based on the thermal behavior of structurally similar compounds. Specific experimental TGA data for this compound was not found.

Applications of Mono Benzyl Malonate in Synthetic Chemistry and Materials Science

As a Key Building Block in Complex Molecule Synthesis

Mono-benzyl malonate serves as a crucial intermediate in the synthesis of a wide range of complex organic molecules. Its reactivity stems from the presence of the acidic proton on the methylene (B1212753) group between the two carbonyls, as well as the reactive carboxylic acid and ester functionalities.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound is a useful synthetic intermediate in the pharmaceutical industry. It has been utilized in the synthesis of constrained cyclic agonists of the cholecystokinin (B1591339) CCK-B receptor and in the preparation of aspartate transcarbamoylase inhibitors. chemicalbook.comlookchem.com Magnesium mono-p-nitrobenzyl malonate, a related compound, is a critical intermediate in the synthesis of carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem. benchchem.com This highlights the utility of benzyl (B1604629) malonate derivatives in constructing key structural motifs found in pharmaceutical agents.

Precursor for Fluorinated Compounds

Substituted malonates, including those with benzyl groups, can serve as precursors for fluorinated compounds. The fluorination of active methylene compounds, such as malonates with a benzyl substituent, can be achieved using various N-F fluorinating agents. nih.gov While the search results did not specifically detail the use of this compound as a precursor for fluorinated compounds, the fluorination of benzyl-substituted malonates in general suggests a potential role for this compound or its derivatives in the synthesis of fluorinated molecules. nih.gov For instance, magnesium benzyl fluoromalonate has been used in the synthesis of peptidyl mono-fluoromethyl ketones (FMKs), which are biologically active compounds developed as protease inhibitors and chemical probes. nih.gov

Role in Peptide and Protein Modification Studies

While direct examples of this compound's use in peptide and protein modification studies were not extensively detailed in the search results, related malonate derivatives and strategies involving modified amino acids are relevant. The ability to introduce residues with functional groups that can be replaced or transformed (tag-and-modify approach) is a key strategy in peptide and protein modification. rsc.org Malonate units and modified amino acids have been incorporated into peptides and proteins for various studies, including those involving altered backbone rigidity and the introduction of new functionalities. rsc.orgacs.org The structural features of this compound suggest its potential as a building block for incorporating modified malonate-based structures into peptides or for use in reactions that modify peptide or protein side chains, although specific examples involving this compound were not prominently found. One study mentions the transformation of Boc-protected L-aspartic acid α-methyl ester into a side-chain β-ketoester by reaction with this compound, indicating its use in creating modified amino acid derivatives for potential incorporation into peptides or proteins. rsc.org Another study explored the binding of a substituted benzylmalonate derivative to an aminoacyl-tRNA synthetase, relevant to the incorporation of non-canonical amino acids into proteins. biorxiv.org

Ligand in Coordination Chemistry

This compound, as a dicarboxylic acid monoester, can act as a ligand in coordination chemistry, forming complexes with metal ions.

Formation and Characterization of Metal Complexes

Malonic acid and its substituted analogs, including benzylmalonate, can exhibit chelating and/or bridging functions in complexes with transition metal ions. royalholloway.ac.ukresearchgate.net The formation of these complexes often occurs through the carboxyl oxygen atoms. royalholloway.ac.uk Studies have reported the synthesis and characterization of metal complexes with benzylmalonate dianions (Bzmal²⁻). For example, the reaction of (NBu₄)₂Bzmal with Co(OAc)₂·4H₂O yields a 2D-polymer complex, [Co(Bzmal)(EtOH)(H₂O)]n. The addition of 2,2′-bipyridine (bpy) to the system results in a molecular complex, [Co(Bzmal)(bpy)₂]·H₂O·EtOH. researchgate.netmdpi.comresearchgate.net Single-crystal X-ray crystallography has been used to analyze the molecular and crystal structures of these complexes. researchgate.netmdpi.com Nickel(II) complexes with benzylmalonate dianions have also been synthesized and characterized, including a tetranuclear ionic complex and a mononuclear neutral complex. researchgate.net The coordination modes of malonate ligands can vary (mono-, bi-, or tridentate), and the resulting metal complexes often assume six-coordinate octahedral geometry. nih.gov

Studies of Magnetic Properties in Metal-Benzylmalonate Complexes

The magnetic properties of transition metal complexes with malonate and substituted malonate ligands, including benzylmalonate, have been investigated. royalholloway.ac.ukresearchgate.netmdpi.comresearchgate.net Studies on cobalt(II) complexes based on benzylmalonate anions have revealed the presence of easy-plane magnetic anisotropy and field-induced slow magnetic relaxation behavior, indicating potential single-ion magnet (SIM) properties. researchgate.netmdpi.comresearchgate.net The magnetic susceptibilities of some metal-benzylmalonate compounds have been found to be normal, obeying the Curie-Weiss Law. royalholloway.ac.uk These studies contribute to the understanding of how the coordination environment and the nature of the ligand influence the magnetic behavior of metal complexes.

Role in Supramolecular Chemistry and Host-Guest Systems

Information specifically detailing the role of this compound as a component in supramolecular assemblies or host-guest systems was not found in the search results. While the compound is available from suppliers that list "Supramolecular chemistry" as a product category, the specific applications or research findings in this area involving this compound were not provided.

Q & A

Basic Research Questions

Q. How does the structural configuration of mono-benzyl malonate influence its reactivity in conjugate addition reactions?

  • The two adjacent carboxyl groups in malonate derivatives enable nucleophilic activation via deprotonation, facilitating participation in Michael additions with α,β-unsaturated carbonyl compounds. The benzyl group in this compound may sterically or electronically modulate reactivity compared to dialkyl malonates. Experimental optimization of reaction conditions (e.g., base strength, solvent polarity) is critical to balance nucleophilicity and stability .

Q. What statistical methods are recommended for analyzing dose-dependent effects of malonate derivatives in multi-variable experiments?

  • Two-factor ANOVA is suitable for experiments with multiple independent variables (e.g., malonate concentration, treatment duration, or genetic background). For example, ANOVA can distinguish between malonate-specific effects and confounding factors (e.g., batch variability in cell cultures), as demonstrated in malonate/no-malonate comparative studies (P = 0.0453 for malonate effect) .

Q. What synthetic strategies are effective for optimizing this compound yield while minimizing byproducts?

  • Catalytic carbonylation using cobalt complexes (e.g., Na[Co(CO)₄]) under controlled CO pressure (1–5 atm) and temperature (60–80°C) enhances selectivity for malonate esters. Kinetic studies suggest a reaction mechanism involving oxidative addition of methyl chloroacetate to the cobalt center, followed by CO insertion and reductive elimination .

Advanced Research Questions

Q. How does malonate utilization in Pseudomonas activate alternative carbon metabolic pathways, and what experimental techniques validate these shifts?

  • Malonate catabolism in Pseudomonas activates glyoxylate and methylcitrate cycles while suppressing TCA cycle genes. Transcriptomic profiling (RNA-seq) and ¹³C metabolic flux analysis are critical for mapping carbon routing. Acetyl-CoA production from malonate drives these pathways, with compensatory mechanisms observed under nutrient-limited conditions .

Q. What methodological challenges arise when quantifying malonate’s impact on mitochondrial H₂O₂ dynamics in vivo versus in vitro?

  • In vitro models (e.g., isolated mitochondria) often show dose-dependent H₂O₂ production (VP) reduction with malonate (e.g., 5 mM malonate decreased VP by 40%), but poor parameter resolution occurs in complex systems due to competing redox equilibria. In vivo, malonate esters (e.g., dimethyl malonate) improve bioavailability and mitochondrial targeting, requiring LC-MS/MS for tissue-specific pharmacokinetic analysis .

Q. How do contradictory findings on malonate’s neuroprotective versus neurotoxic effects inform experimental design?

  • Malonate-induced striatal neurotoxicity in rats (via ROS overproduction) contrasts with its protective role in ischemia/reperfusion injury. Dose-timing studies (e.g., pre- vs. post-reperfusion administration) and ROS scavenger co-administration (e.g., sildenafil) help reconcile discrepancies. Striatal superoxide quantification via hydroethidine fluorescence and nitrotyrosine immunoassays are recommended .

Q. What strategies address malonate’s competitive inhibition limitations in therapeutic applications?

  • Encapsulation in liposomes or conjugation to mitochondrial-targeting peptides (e.g., SS-31) enhances cellular delivery, reducing the required dose. Pharmacokinetic modeling (e.g., ADME profiling using dimethyl malonate analogs) guides optimal dosing intervals to maintain mitochondrial succinate dehydrogenase inhibition without toxicity .

Data Contradiction and Validation

Q. Why do zinc malonate complexes exhibit lower desulfurization activity than zinc pivalate despite similar structural motifs?

  • Computational modeling (DFT) reveals higher ΔE values for zinc malonate due to its stable chelate structure, which resists ligand exchange during desulfurization. Experimental validation via XAS (X-ray absorption spectroscopy) confirms reduced metal center accessibility in malonate complexes compared to pivalate .

Q. How can researchers validate malonate’s role in adipocyte browning amid conflicting metabolic outcomes?

  • In white adipocytes, malonate increases oxygen consumption (via Seahorse XF analysis) and upregulates UCP1/PRDM16 without ATP synthesis inhibition. Contrasting results in obese models may stem from tissue-specific malonate uptake differences. Isotope tracing (¹³C-malonate) clarifies tissue distribution and metabolic flux .

Methodological Resources

  • Synthetic Protocols : Catalytic carbonylation , glycoconjugation via malonate ester linkers .
  • Analytical Tools : ANOVA for multi-variable datasets , ¹³C flux analysis for metabolic routing , LC-MS/MS for pharmacokinetics .
  • In Vivo Models : Striatal lesion models for neurotoxicity , ischemia/reperfusion injury models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.